N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride
Description
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a chlorine atom at the 4-position. The compound includes a 2-phenylacetamide moiety linked to a diethylaminoethyl group, which is protonated as a hydrochloride salt to enhance solubility.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3OS.ClH/c1-3-24(4-2)13-14-25(19(26)15-16-9-6-5-7-10-16)21-23-20-17(22)11-8-12-18(20)27-21;/h5-12H,3-4,13-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRJRJMXOCXIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride typically involves multiple steps:
Formation of the Chlorobenzo[d]thiazole Core: The initial step involves the synthesis of the chlorobenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.
Attachment of the Diethylaminoethyl Group: The next step involves the alkylation of the chlorobenzo[d]thiazole core with 2-chloro-N,N-diethylethylamine in the presence of a base such as potassium carbonate.
Formation of the Phenylacetamide Structure: The final step involves the acylation of the intermediate product with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Pharmacological Properties
This compound has been investigated for several therapeutic activities, primarily due to its structural features, which include a chloro-substituted benzothiazole moiety. The following key pharmacological properties have been identified:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
- Anticancer Potential : Preliminary investigations suggest that this compound may interact with specific protein targets involved in cancer pathways, indicating its potential as an anticancer agent.
Synthesis and Chemical Characterization
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Moiety : This involves cyclization reactions that create the benzothiazole structure.
- Amidation Reaction : The final product is formed through an amidation reaction between the benzothiazole derivative and the diethylaminoethyl group.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Anti-inflammatory Studies
Several studies have documented the anti-inflammatory effects of this compound. For instance, it has been shown to reduce inflammation in animal models by inhibiting key inflammatory mediators, highlighting its potential for developing new anti-inflammatory drugs.
Antimicrobial Studies
In vitro studies have demonstrated that this compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable study reported an MIC of 40 µg/mL against Mycobacterium tuberculosis, indicating its potential application in treating tuberculosis .
Anticancer Research
Research into the anticancer properties of this compound has revealed interactions with proteins involved in cell cycle regulation and apoptosis. In vitro assays have shown promising results in inhibiting cancer cell proliferation, suggesting further exploration in cancer therapy development is warranted.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can result in the activation or inhibition of specific biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituents
- Benzo[d]thiazole Derivatives: The target compound’s benzo[d]thiazole core is shared with analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), which features a dichlorophenyl group instead of a diethylaminoethyl chain.
- Thiazolidinone Derivatives: Compounds such as 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide () incorporate a thiazolidinone ring with a 4-chlorobenzylidene substituent.
Physicochemical Properties
- Melting Points: The target compound’s hydrochloride salt form likely increases its melting point compared to neutral analogs. For example, N-(2-chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide () melts at 114–116°C, while thiazolidinone derivatives () exhibit higher melting points (147–207°C), reflecting greater crystallinity due to hydrogen-bonding motifs .
- Solubility: The diethylaminoethyl group and hydrochloride salt enhance aqueous solubility, contrasting with neutral compounds like N-(4-fluorophenyl)-2-thioxoacetamide (), which may require organic solvents for dissolution .
Spectral and Structural Analysis
- NMR Data: The target compound’s ¹H-NMR would display signals for the diethylaminoethyl group (δ ~2.5–3.5 ppm, CH₂; δ ~1.0 ppm, CH₃), aromatic protons from the benzo[d]thiazole (δ ~7.5–8.0 ppm), and phenylacetamide (δ ~7.3 ppm). This contrasts with N-(4-chlorophenyl)-2-thioxoacetamide (), where thioxo groups cause downfield shifts (δ ~12–14 ppm for NH) .
- IR Spectra : Unlike triazole-thiones (), which show C=S stretches (~1247–1255 cm⁻¹), the target compound’s IR spectrum would emphasize C=O (amide I, ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Pharmacokinetic Considerations
- BBB Permeation: The diethylaminoethyl group in the target compound may enhance BBB penetration compared to analogs lacking tertiary amines (e.g., 2-(4-chlorophenyl)thioacetamide in ). Computational models () suggest that such substituents improve partitioning into the CNS .
- Metabolic Stability: Morpholino and piperidine substituents in analogs () may confer resistance to oxidative metabolism compared to the target’s diethylamino group, which is prone to N-dealkylation .
Comparative Data Table
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride (referred to as compound A) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H25ClN2OS
- Molecular Weight : 403.96 g/mol
- CAS Number : 1321682-88-5
The compound features a chloro-substituted benzothiazole moiety, which is often associated with various pharmacological properties, including anti-inflammatory and anticancer activities.
Pharmacological Properties
Research indicates that compound A exhibits several significant biological activities:
-
Anti-inflammatory Activity :
- Compound A has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of compound A possess antimicrobial properties, potentially effective against a range of bacterial and fungal strains. This activity is attributed to the structural characteristics of the benzothiazole group.
-
Anticancer Activity :
- Investigations into the anticancer potential of compound A have revealed its ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of specific protein targets involved in cell cycle regulation and apoptosis pathways.
The biological activity of compound A is largely attributed to its interactions with various biological macromolecules:
- Protein Targets : The compound has been shown to interact with proteins involved in inflammatory pathways, leading to modulation of inflammatory responses.
- Enzyme Inhibition : Inhibition of COX enzymes is a key mechanism for its anti-inflammatory effects, while potential interactions with acetylcholinesterase suggest further therapeutic applications in neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of compound A:
-
In Vitro Studies :
- A study demonstrated that compound A exhibited an IC50 value indicating effective inhibition of COX enzymes at low concentrations, suggesting strong anti-inflammatory properties.
- Another study highlighted the antimicrobial activity against specific bacterial strains, with notable zones of inhibition observed in agar diffusion assays.
- In Vivo Studies :
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What are the common synthetic routes and characterization techniques for N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the acylation of 2-aminothiazole derivatives. For example, analogs like N-(4-ethoxybenzo[d]thiazol-2-yl) derivatives are synthesized via refluxing with acylating agents (e.g., chloroacetamide) in solvents such as toluene/water mixtures under controlled pH and temperature . Key characterization includes:
- NMR spectroscopy to confirm substitution patterns (e.g., diethylaminoethyl and chlorobenzothiazolyl groups) .
- Mass spectrometry (MS) for molecular ion validation (e.g., [M+2]+ peaks for chlorine isotopes) .
- Elemental analysis to verify purity (discrepancies ≤0.5% between calculated and observed C/H/N values are acceptable) .
Q. What structural motifs in this compound are critical for its biological activity?
- Methodological Answer : The 4-chlorobenzo[d]thiazole core enhances lipophilicity and target binding, while the diethylaminoethyl group improves solubility and membrane permeability. The phenylacetamide moiety allows for hydrogen bonding with enzymatic targets (e.g., kinases or proteases) . Structural analogs lacking the chlorine substituent show reduced activity, highlighting its role in electronic modulation .
Q. How stable is this compound under physiological conditions?
- Methodological Answer : Stability assays in PBS (pH 7.4) at 37°C over 24 hours, monitored via HPLC, reveal degradation <5% for analogs like N-(4-chlorobenzo[d]thiazol-2-yl)benzamide derivatives , suggesting suitability for in vitro studies. Hydrolysis at the acetamide bond is minimal but increases in acidic (pH <4) or basic (pH >9) conditions .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts vs. MS results) during characterization?
- Methodological Answer : Discrepancies between calculated and observed elemental analysis (e.g., 0.2–0.5% deviations in C/H/N) may arise from residual solvents or hygroscopicity. Mitigation strategies include:
- Recrystallization from ethanol or DCM/hexane mixtures to remove impurities .
- High-resolution MS (HRMS) to distinguish molecular ions from adducts .
- 2D NMR (COSY, HSQC) to assign ambiguous proton environments (e.g., overlapping diethylaminoethyl signals) .
Q. What strategies optimize reaction yields during multi-step synthesis?
- Methodological Answer : For intermediates like 2-chloro-N-phenylacetamides , yield optimization involves:
- Catalyst choice : Triethylamine improves acylation efficiency compared to pyridine .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiazole nitrogen .
- Temperature control : Refluxing at 80–90°C minimizes side reactions (e.g., hydrolysis) .
Q. How do structural modifications influence the compound’s anticonvulsant activity?
- Methodological Answer : In analogs like E2078 (a related anticonvulsant), replacing the 4-methoxy group with chlorine increases potency (ED50 reduction from 15 mg/kg to 8 mg/kg in rodent models). Computational docking studies suggest chlorine enhances hydrophobic interactions with voltage-gated sodium channels .
Q. What methodologies guide the design of analogs targeting enzyme inhibition (e.g., α-glucosidase)?
- Methodological Answer :
- Scaffold hopping : Replace the phenylacetamide group with sulfonamide or morpholino groups to modulate steric bulk and hydrogen bonding .
- Kinetic assays : Measure IC50 values against purified enzymes (e.g., α-glucosidase) to identify competitive vs. non-competitive inhibition .
Q. How can in vitro-in vivo efficacy discrepancies be addressed in preclinical studies?
- Methodological Answer : For anticonvulsant analogs, poor oral bioavailability (<20%) in rats despite high in vitro activity (IC50 <1 μM) may arise from:
- Metabolic instability : Use LC-MS/MS to identify major metabolites (e.g., N-dealkylation products) .
- Formulation adjustments : Encapsulation in PEGylated liposomes improves plasma half-life by 3-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
